molecular formula C10H12N6O B2598059 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2415454-36-1

1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one

Cat. No.: B2598059
CAS No.: 2415454-36-1
M. Wt: 232.247
InChI Key: PAEZDJKJXZIKIO-UHFFFAOYSA-N
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Description

1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrazinone core, an azetidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) ions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling of the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, often through nucleophilic substitution or other coupling reactions.

    Formation of the Pyrazinone Core: The final step involves the formation of the pyrazinone core, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a potential therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The triazole moiety can engage in hydrogen bonding and π-stacking interactions, while the azetidine and pyrazinone rings can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or disruption of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one: This compound is unique due to its specific combination of triazole, azetidine, and pyrazinone moieties.

    1,2,3-Triazole Derivatives: These compounds share the triazole moiety but may lack the azetidine or pyrazinone rings.

    Azetidine Derivatives: These compounds share the azetidine ring but may lack the triazole or pyrazinone moieties.

    Pyrazinone Derivatives: These compounds share the pyrazinone core but may lack the triazole or azetidine rings.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-methyl-3-[3-(triazol-2-yl)azetidin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-14-5-4-11-9(10(14)17)15-6-8(7-15)16-12-2-3-13-16/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZDJKJXZIKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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